![molecular formula C11H7ClN2O B13114901 [2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
[2,2'-Bipyridine]-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridine]-5-carbonyl chloride: is an organic compound that belongs to the family of bipyridines. It is characterized by the presence of two pyridine rings connected by a single bond, with a carbonyl chloride group attached to the 5-position of one of the pyridine rings. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-5-carbonyl chloride typically involves the chlorination of [2,2’-Bipyridine]-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: In an industrial setting, the production of [2,2’-Bipyridine]-5-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [2,2’-Bipyridine]-5-carbonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can be oxidized to form [2,2’-Bipyridine]-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in aqueous or organic solvents.
Major Products:
Substitution Reactions: Formation of [2,2’-Bipyridine]-5-amide, [2,2’-Bipyridine]-5-alkoxy, or [2,2’-Bipyridine]-5-thioether derivatives.
Reduction Reactions: Formation of [2,2’-Bipyridine]-5-methanol.
Oxidation Reactions: Formation of [2,2’-Bipyridine]-5-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: [2,2’-Bipyridine]-5-carbonyl chloride is used as a building block in the synthesis of various coordination compounds and metal complexes. It serves as a ligand in the formation of transition metal complexes, which are studied for their catalytic and photophysical properties.
Biology: In biological research, [2,2’-Bipyridine]-5-carbonyl chloride is used to modify biomolecules such as proteins and peptides. The compound can be used to introduce bipyridine moieties into biomolecules, enabling the study of metal-binding properties and the development of metal-based drugs.
Medicine: The compound is explored for its potential in drug development, particularly in the design of metal-based therapeutics. Its ability to form stable complexes with transition metals makes it a candidate for the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, [2,2’-Bipyridine]-5-carbonyl chloride is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and pigments, where its unique reactivity and coordination properties are advantageous.
Mécanisme D'action
The mechanism of action of [2,2’-Bipyridine]-5-carbonyl chloride is primarily based on its ability to form coordination complexes with metal ions The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings This coordination can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects
Comparaison Avec Des Composés Similaires
- [2,2’-Bipyridine]-4-carbonyl chloride
- [2,2’-Bipyridine]-6-carbonyl chloride
- [2,2’-Bipyridine]-5-carboxylic acid
- [2,2’-Bipyridine]-4,4’-dicarboxylic acid
Comparison: Compared to [2,2’-Bipyridine]-5-carbonyl chloride, these similar compounds exhibit different reactivity and coordination properties due to the position and nature of the substituents on the bipyridine rings For example, [2,2’-Bipyridine]-4-carbonyl chloride and [2,2’-Bipyridine]-6-carbonyl chloride have the carbonyl chloride group attached at different positions, which can affect the steric and electronic environment around the metal center in coordination complexes
Propriétés
Formule moléculaire |
C11H7ClN2O |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
6-pyridin-2-ylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C11H7ClN2O/c12-11(15)8-4-5-10(14-7-8)9-3-1-2-6-13-9/h1-7H |
Clé InChI |
RBRANJVIGFQHGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


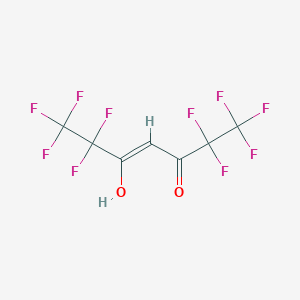
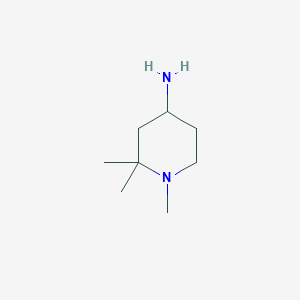
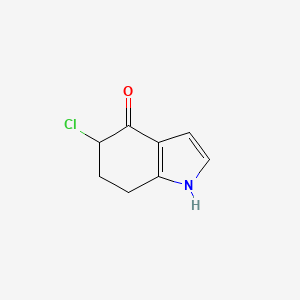

![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)


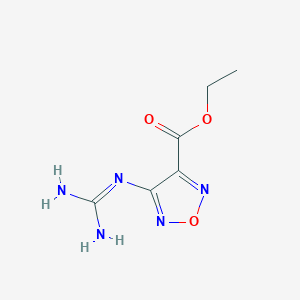
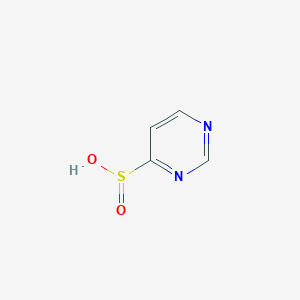


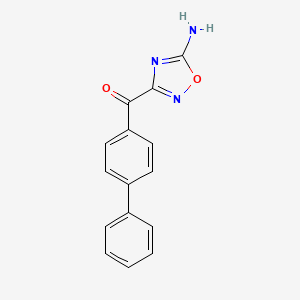
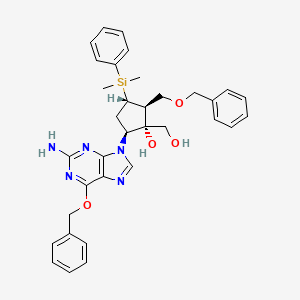
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
